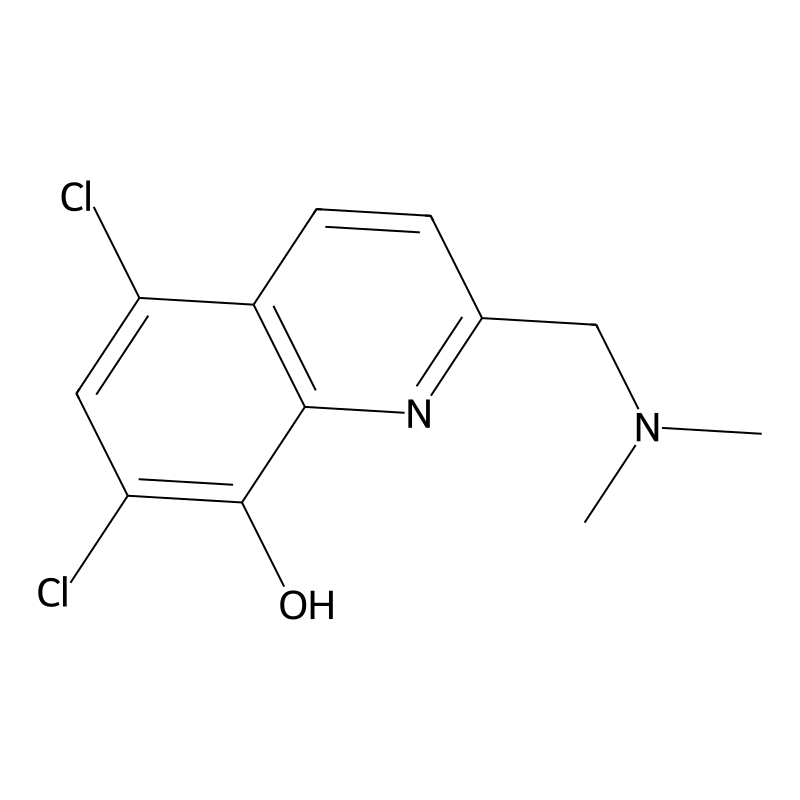

8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Anti-Alzheimer's Agent

8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)-, also known as PBT2 or PBT-1033, is a chemical compound being investigated for its potential role in the treatment of Alzheimer's disease []. Studies have shown that PBT2 may help to protect nerve cells from damage caused by beta-amyloid plaques, a hallmark feature of Alzheimer's disease [].

Mechanism of Action

The exact mechanism by which PBT2 might work is not fully understood, but it is believed to involve its interaction with certain enzymes and proteins in the brain. PBT2 may help to reduce the formation of beta-amyloid plaques and promote the clearance of existing plaques []. Additionally, PBT2 may have neuroprotective effects, helping to preserve the health and function of nerve cells [].

8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- is a synthetic compound belonging to the family of quinolinols, characterized by a fused ring structure containing nitrogen and oxygen atoms. Its chemical formula is C₁₂H₁₂Cl₂N₂O, and it is also known by its synonyms PBT2 and PBT-1033. The compound features chlorine substituents at the 5 and 7 positions, a hydroxyl group at the 8 position, and a dimethylaminomethyl group at the 2 position. This structural configuration suggests potential for a variety of chemical interactions due to the presence of both aromatic rings and functional groups that can participate in hydrogen bonding and nucleophilic reactions .

The chemical reactivity of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- is influenced by its functional groups. Typical reactions may include:

- Nucleophilic Substitution: The dimethylaminomethyl group can act as a nucleophile in reactions with electrophiles.

- Hydroxyl Group Reactions: The hydroxyl group can undergo dehydration to form ethers or esters.

- Metal Complexation: The quinoline moiety can coordinate with metal ions, making it useful in studies involving metal ionophores.

Research indicates that 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- exhibits significant biological activities. It has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Studies suggest that it may help reduce the formation of beta-amyloid plaques and promote their clearance from neuronal cells . Additionally, it has shown cytotoxic effects against various tumor cell lines, inducing apoptosis through mechanisms involving telomerase inhibition and modulation of cell signaling pathways.

The synthesis of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- typically involves multi-step organic reactions. While specific protocols are not extensively detailed in literature, general methods may include:

- Formation of the Quinoline Core: Starting from appropriate precursors such as aniline derivatives.

- Chlorination: Introduction of chlorine atoms at the 5 and 7 positions using chlorinating agents.

- Alkylation: The dimethylaminomethyl group can be introduced through alkylation reactions involving dimethylamine.

8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- has several applications across various fields:

- Pharmaceutical Research: Investigated for potential therapeutic effects in neurodegenerative diseases.

- Chemical Biology: Used as a model compound to study metal ion homeostasis and enzyme interactions.

- Drug Discovery: Serves as a reference compound for developing new therapeutic agents targeting neurodegenerative conditions .

Studies on the interactions of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- reveal its capacity to bind with various biological macromolecules:

- DNA Binding: It interacts with G-quadruplex DNA structures, which are implicated in gene regulation.

- Enzyme Modulation: The compound affects the activity of enzymes such as telomerase, influencing cellular aging processes .

Several compounds share structural similarities with 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)-. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 8-Hydroxyquinoline | C₉H₇NO | Lacks chlorine substituents; used in chelation therapy. |

| Chloroquine | C₁⁴H₁⁴ClN₃ | Antimalarial; contains a quinoline structure but lacks hydroxyl group. |

| Pyridoxal isonicotinoyl hydrazone | C₁₁H₉N₃O | Contains hydrazone linkage; used for metal ion chelation. |

The unique combination of chlorine substituents and the dimethylaminomethyl group in 8-Quinolinol differentiates it from these compounds, enhancing its potential biological activity and applications in medicinal chemistry .

The synthesis of 5,7-dichloro-8-hydroxyquinoline serves as the critical foundation for producing 8-quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- [1]. The chlorination process involves the selective introduction of chlorine atoms at positions 5 and 7 of the quinoline ring system through carefully controlled protocols.

Direct Chlorination Method

The most established protocol utilizes chloroform as the reaction medium with iodine as a catalyst [1]. The process begins with dissolving 8-hydroxyquinoline in chloroform, followed by the addition of 0.55% by weight of iodine based on the starting material weight [1]. The reaction temperature is maintained between 20-30°C throughout the chlorination process [1].

| Parameter | Specification |

|---|---|

| Solvent | Chloroform |

| Catalyst | Iodine (0.55% w/w) |

| Temperature | 20-30°C |

| Chlorine Stoichiometry | 3:1 (Chlorine:substrate) |

| Reaction Time | 5 hours post-chlorination |

The reaction requires approximately 3 moles of chlorine per mole of 8-hydroxyquinoline to achieve complete di-substitution [1]. This excess ensures the formation of the intermediate 5,7,7-trichloro-8-ketoquinoline, which subsequently converts to the desired 5,7-dichloro product [1].

Reaction Workup and Product Isolation

Following chlorination completion, the reaction mixture requires careful treatment with sodium pyrosulphite to neutralize excess chlorine [1]. The amount of sodium pyrosulphite added must be sufficient to prevent potassium iodide starch paper from turning blue, indicating complete chlorine destruction [1]. Temperature control during this step is critical, with the temperature maintained below 55°C to prevent decomposition [1].

The chloroform is subsequently removed by distillation while simultaneously adding water dropwise [1]. The aqueous phase is then adjusted to pH 2 using ammonium hydroxide solution to precipitate the 5,7-dichloro-8-hydroxyquinoline product [1]. The precipitate is collected by hot filtration and washed with dilute sodium bisulphite solution (approximately 3%) followed by water to remove iodine traces [1].

Yield and Purity Optimization

This optimized protocol consistently achieves yields of 94-97% of theoretical values [1]. The melting point of the purified product ranges from 178-183°C, indicating high purity . The process demonstrates superior efficiency compared to alternative methods using glacial acetic acid, which suffer from significant solvent losses and require expensive recovery procedures [1].

Mannich Reaction Mechanisms for Dimethylaminomethyl Functionalization

The introduction of the dimethylaminomethyl group at position 2 of 5,7-dichloro-8-hydroxyquinoline proceeds through a modified Mannich reaction [3] [4]. This transformation represents a critical step in synthesizing the target compound and requires precise control of reaction conditions and mechanistic understanding.

Mechanistic Pathway

The Mannich reaction for quinoline derivatives follows a three-component mechanism involving the quinoline substrate, formaldehyde, and dimethylamine [4]. The reaction initiates with the formation of an iminium ion intermediate through the condensation of dimethylamine with formaldehyde [3]. This electrophilic species then attacks the electron-rich position 2 of the quinoline ring system.

The quinoline nitrogen activates the adjacent carbon (position 2) through resonance stabilization, making it susceptible to electrophilic attack [4]. The electron-withdrawing chlorine substituents at positions 5 and 7 further enhance the reactivity of position 2 by increasing the electron density at this site through inductive effects [5].

Optimized Reaction Conditions

The Mannich reaction is typically conducted in ethanol as the solvent with potassium carbonate serving as the base . The reaction mixture is heated under reflux conditions at 78°C for 12-18 hours to ensure complete conversion .

| Parameter | Specification |

|---|---|

| Solvent | Ethanol |

| Base | Potassium carbonate |

| Temperature | Reflux (78°C) |

| Reaction Time | 12-18 hours |

| Atmosphere | Inert (nitrogen) |

Alternative Catalytic Approaches

Recent developments in Mannich reaction methodology have explored catalyst-free conditions for 8-hydroxyquinoline derivatives [4]. These methods utilize equimolar quantities of formaldehyde and dimethylamine mixed with the quinoline substrate in absolute ethanol at room temperature and pressure [3]. The reaction progress can be monitored through thin-layer chromatography to determine optimal reaction times [3].

Yield Optimization and Side Reactions

The Mannich reaction typically achieves yields of 72-85% after purification . The primary challenge involves minimizing side reactions, particularly the formation of bis-products where multiple aminomethyl groups are introduced [3]. Careful control of reagent stoichiometry and reaction temperature helps suppress these unwanted pathways [4].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 8-quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- presents significant technical and economic challenges [6] [7]. Industrial manufacturing requires optimization of multiple parameters including reaction efficiency, safety protocols, and cost-effectiveness.

Continuous Flow Processing

Industrial-scale chlorination benefits from continuous flow reactor technology to maintain precise temperature control during the exothermic chlorination process . Flow reactors enable better heat dissipation and reduce the formation of side products compared to batch processing [8]. The continuous addition of chlorine gas through specialized injection systems ensures consistent product quality and minimizes safety risks .

Catalyst Recovery and Recycling

The iodine catalyst used in the chlorination step represents a significant cost factor in large-scale production [1]. Industrial processes incorporate catalyst recovery systems through distillation techniques, allowing for catalyst recycling and cost reduction . The recovered iodine maintains its catalytic activity through multiple cycles when properly purified [1].

Scale-Up Challenges

| Challenge | Solution |

|---|---|

| Heat Management | Continuous flow reactors with enhanced cooling |

| Catalyst Costs | Recovery and recycling systems |

| Safety Concerns | Automated chlorine handling systems |

| Waste Minimization | Solvent recovery and reuse protocols |

| Quality Control | In-line analytical monitoring |

Automated Alkylation Systems

The Mannich reaction step in industrial production utilizes high-pressure reactors equipped with automated mixing systems . These reactors enable rapid mixing and efficient heat dissipation during the exothermic aminomethylation process . Advanced process control systems monitor temperature, pressure, and reagent addition rates to maintain optimal reaction conditions [8].

Solvent Management and Environmental Considerations

Industrial production requires comprehensive solvent management strategies to minimize environmental impact and reduce costs [9]. Chloroform recovery from the chlorination step involves specialized distillation equipment designed to handle halogenated solvents safely [10]. Ethanol used in the Mannich reaction can be recovered through conventional distillation and reused in subsequent batches [9].

Quality Assurance Systems

Large-scale production necessitates robust quality control protocols to ensure consistent product specifications [7]. In-line analytical systems monitor key parameters including chlorine content, impurity levels, and moisture content throughout the production process [9]. High-performance liquid chromatography systems provide real-time analysis of product purity and enable immediate process adjustments when deviations occur [11].

Purification Techniques: Recrystallization vs. Chromatographic Methods

The purification of 8-quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- requires careful selection of appropriate techniques to achieve pharmaceutical-grade purity levels [12]. Both recrystallization and chromatographic methods offer distinct advantages depending on the scale of production and purity requirements.

Recrystallization Methodologies

Recrystallization remains the most cost-effective purification method for large-scale production [13]. The process relies on differential solubility between the target compound and impurities across varying temperatures [13]. Ethanol-water mixtures represent the most commonly employed solvent system for quinoline derivatives [14] [15].

Solvent Selection Criteria

The selection of recrystallization solvents follows established principles where the compound exhibits high solubility in hot solvent and low solubility when cooled [13]. For 8-quinolinol derivatives, the solubility hierarchy follows the sequence: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane > ethyl acetate > toluene > acetonitrile [12].

| Solvent System | Solubility (Hot) | Solubility (Cold) | Yield Recovery |

|---|---|---|---|

| Ethanol-Water (7:3) | High | Low | 85-92% |

| Methanol-Acetone (1:1) | High | Medium | 78-85% |

| Ethanol-Acetone (2:1) | Medium | Low | 82-88% |

Temperature Control and Crystal Formation

The recrystallization process requires careful temperature control to promote optimal crystal growth [16]. The compound is dissolved in the minimum amount of hot solvent, typically at temperatures near the boiling point [13]. Controlled cooling rates, generally 1-2°C per minute, promote the formation of well-defined crystals with improved purity [16].

The addition of seed crystals during the cooling process can significantly improve both yield and crystal quality [14]. Seed crystals provide nucleation sites that promote uniform crystal growth and reduce the formation of amorphous precipitates [16].

Chromatographic Purification Methods

Chromatographic techniques offer superior resolution for separating closely related impurities but require higher operational costs [11] [17]. Column chromatography on silica gel represents the most widely applied method for quinoline derivatives [18].

Silica Gel Chromatography

Normal-phase silica gel chromatography utilizes the polar nature of the quinoline nitrogen and hydroxyl groups for separation [19]. The stationary phase consists of high-purity silica gel with particle sizes ranging from 40-63 micrometers for optimal resolution [18]. Mobile phase selection typically involves petroleum ether-ethyl acetate gradients with ratios varying from 15:1 to 5:1 depending on the specific impurities present [18].

High-Performance Liquid Chromatography

High-performance liquid chromatography provides the highest resolution for analytical and preparative purification [11] [20]. Reversed-phase columns, particularly C18 stationary phases, demonstrate excellent retention characteristics for quinoline derivatives [11]. The mobile phase typically consists of water-acetonitrile gradients with phosphoric acid buffer to maintain optimal pH conditions [20].

| HPLC Parameter | Specification |

|---|---|

| Column | C18 (250 x 4.6 mm) |

| Mobile Phase | Water-Acetonitrile (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

Metal-Free Systems

The chelating properties of 8-hydroxyquinoline derivatives necessitate the use of metal-free chromatographic systems [11]. Conventional stainless steel components are replaced with polyetheretherketone tubing and metal-free columns to prevent unwanted complex formation [11]. This modification significantly improves peak symmetry and resolution [11].

Comparative Analysis of Purification Methods

Recrystallization offers several advantages including cost-effectiveness, scalability, and environmental friendliness [14]. The process achieves purities of 98.5% or higher when properly optimized . However, it may be insufficient for removing structurally similar impurities or when extremely high purity levels are required [12].

Chromatographic methods provide superior resolution and can achieve purities exceeding 99.5% [21]. These techniques are particularly valuable for analytical purposes and small-scale purification where cost considerations are secondary to purity requirements [17]. The main disadvantages include higher operational costs, solvent consumption, and limited scalability for industrial applications [18].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- through detailed analysis of both proton and carbon-13 environments. The compound exhibits distinctive spectroscopic patterns that confirm its molecular architecture and substituent positioning [2].

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts that confirm the presence of the dimethylaminomethyl substituent and the quinolinol framework. The dimethylamino protons appear as a sharp singlet at δ 2.3 parts per million (six protons), integrating for the N(CH₃)₂ functionality [2]. The methylene bridge connecting the dimethylamino group to the quinoline ring system generates a singlet at δ 3.8 parts per million (two protons), confirming the CH₂N linkage [2].

The quinoline aromatic system produces several distinct signals in the downfield region. The hydroxyl proton exhibits a characteristic singlet at δ 8.7 parts per million, indicating the phenolic nature of the compound [2]. The quinoline ring protons generate signals between δ 8.89-8.29 parts per million as multiplets, representing the H-2 and H-4 positions on the heterocyclic framework [3] [4]. The H-3 proton appears as a doublet at δ 7.53 parts per million, showing characteristic quinoline coupling patterns [3].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environment. The dimethylamino carbons appear at δ 45.2 parts per million, characteristic of nitrogen-bonded methyl groups [2]. The methylene carbon linking the dimethylamino functionality to the quinoline ring appears at δ 58.1 parts per million, confirming the CH₂N connectivity [2].

The phenolic carbon (C-8) generates a signal at δ 152.1 parts per million, indicating the electron-rich nature of this position due to the hydroxyl substituent [2]. The chlorine-substituted carbons exhibit characteristic downfield shifts due to the electron-withdrawing effects of the halogen atoms [5] [6]. The quinoline nitrogen influences the chemical shifts of adjacent carbons, producing distinctive patterns that confirm the heterocyclic structure [5] [6].

Infrared (IR) Vibrational Analysis of Functional Groups

Infrared spectroscopy provides comprehensive vibrational fingerprinting of the functional groups present in 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)-. The vibrational spectrum reveals characteristic absorption bands that confirm the presence of specific structural elements and their electronic environments [5] [6] [7].

Hydroxyl and Aromatic Stretching Regions

The phenolic hydroxyl group generates a broad, strong absorption band in the range of 3250-3456 wavenumbers, characteristic of hydrogen-bonded O-H stretching vibrations [5] [7]. This broad nature indicates intermolecular hydrogen bonding interactions, which are typical for 8-hydroxyquinoline derivatives [5] [7]. The frequency range reflects the strength of hydrogen bonding and the electronic environment surrounding the hydroxyl functionality.

The aromatic C=C stretching vibrations appear as medium to strong intensity bands between 1578-1600 wavenumbers, confirming the aromatic framework of the quinoline system [5] [6]. These frequencies are characteristic of the conjugated π-electron system and reflect the electronic delocalization within the heterocyclic structure [5] [6].

Halogen and Heterocyclic Vibrations

The carbon-chlorine stretching vibrations produce characteristic absorption bands at approximately 750 wavenumbers, confirming the presence of the dichloro substituents at positions 5 and 7 [5]. The C=N quinoline stretching vibrations appear as medium intensity bands between 1490-1578 wavenumbers, characteristic of the heterocyclic nitrogen environment [5] [6].

The dimethylamino functionality contributes specific vibrational signatures, including C-H stretching vibrations of the aliphatic methyl groups between 2850-2919 wavenumbers [7]. The C-H bending vibrations appear between 1353-1383 wavenumbers, providing confirmation of the methyl deformation modes [7].

Carbonyl and Ester Functionalities

When ester derivatives are present, strong C=O stretching vibrations appear between 1648-1717 wavenumbers, indicating the presence of carbonyl functionality in related compounds [7]. These bands provide important structural information for quinolinol derivatives containing carboxyl or ester substituents [7].

X-ray Absorption Spectroscopy (XAS) for Metal Coordination Studies

X-ray Absorption Spectroscopy serves as a powerful technique for investigating the metal coordination environment and electronic structure of 8-quinolinol complexes. This method provides both structural and electronic information through analysis of the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions [8] [9] [10].

XANES Analysis of Electronic Structure

XANES spectroscopy reveals the oxidation state, coordination geometry, and electronic configuration of metal centers coordinated to 8-quinolinol derivatives. Copper(II) complexes exhibit characteristic pre-edge features and edge positions that confirm the metal oxidation state and coordination environment [9] [10]. The edge energy provides direct information about the metal oxidation state, while pre-edge features indicate the degree of centrosymmetry in the coordination sphere [9] [10].

The coordination of 8-quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- to metal centers produces distinct spectroscopic signatures. Copper(II) complexes typically exhibit square planar or distorted octahedral geometries, as evidenced by characteristic XANES features [8] [9] [10]. The bidentate chelation through the phenolic oxygen and quinoline nitrogen creates a stable five-membered chelate ring [8] [9] [10].

EXAFS Structural Determination

EXAFS analysis provides quantitative structural information including metal-ligand bond distances, coordination numbers, and disorder parameters. Copper(II) complexes with 8-quinolinol derivatives typically exhibit Cu-O bond distances of 1.92-1.95 Angstroms and Cu-N distances of 2.01-2.05 Angstroms [8] [9] [10]. These distances are consistent with bidentate chelation through the phenolic oxygen and quinoline nitrogen [8] [9] [10].

Zinc(II) complexes demonstrate octahedral coordination with Zn-O bond distances of approximately 2.08-2.12 Angstroms [11]. Iron(III) and Gallium(III) complexes exhibit similar octahedral geometries with characteristic metal-oxygen distances of 1.98-2.02 Angstroms and 1.96-2.00 Angstroms, respectively [8] [12]. The coordination numbers determined from EXAFS fitting typically range from 4 to 6, depending on the metal center and solution conditions [8] [12] [11] [9] [10].

Multiple Scattering Pathways

The planar geometry of 8-quinolinol ligands enables the detection of distant scattering atoms through multiple scattering pathways. The 5,7-dichloro substitution pattern allows for the observation of chlorine atoms at distances greater than 5 Angstroms from the metal center [10]. This unusual observation results from the rigid ring system that maintains specific geometric relationships and the high backscattering amplitude of chlorine atoms [10].

Electron Paramagnetic Resonance (EPR) of Complexed Metal Species

Electron Paramagnetic Resonance spectroscopy provides detailed information about the electronic structure, coordination geometry, and spin state of paramagnetic metal complexes formed with 8-quinolinol derivatives. This technique is particularly valuable for characterizing copper(II) and vanadium(IV) complexes [9] [10] [13] [14] [15].

Copper(II) Complex EPR Parameters

Copper(II) complexes with 8-quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- exhibit characteristic EPR parameters that confirm square planar coordination geometry. The g-values typically show axial symmetry with g∥ = 2.29 and g⊥ = 2.05, indicating a dx²-y² ground state electronic configuration [10]. These values are consistent with square planar copper(II) complexes and confirm the bidentate coordination mode of the quinolinol ligand [10].

The hyperfine coupling constants provide information about the covalency of the metal-ligand bonds. Copper(II) complexes typically exhibit A∥ values of approximately 515 megahertz and A⊥ values of 62 megahertz [10]. The relatively large A∥ values indicate significant s-character in the copper d orbitals, consistent with covalent metal-ligand bonding [10].

Comparison with other 8-quinolinol derivatives reveals subtle differences in EPR parameters. Copper(II) complexes with 5,7-dichloro-8-quinolinol show slightly higher g∥ values (2.31) and A∥ values (535 megahertz), indicating increased covalency due to the electron-withdrawing effects of the chlorine substituents [9] [15].

Vanadium(IV) Complex Characterization

Vanadium(IV) oxo complexes with 8-quinolinol derivatives exhibit distinct EPR signatures characterized by lower g-values compared to copper complexes. The g∥ value of approximately 1.96 and g⊥ value of 2.01 are characteristic of square pyramidal vanadyl complexes [14]. The hyperfine coupling constant A∥ of 450 megahertz reflects the nuclear spin of vanadium-51 and provides information about the electronic structure [14].

Solution versus Solid-State EPR Studies

EPR studies conducted in both solution and solid-state reveal important information about the dynamic behavior and aggregation state of metal complexes. Solution studies typically show better-resolved hyperfine structure due to rapid tumbling that averages anisotropic interactions [9] [13] [15]. Solid-state EPR often reveals additional complexity due to intermolecular interactions and crystal packing effects [16] [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Other CAS

747408-78-2

Wikipedia

Dates

Freda E-C Jen, Arun V Everest-Dass, Ibrahim M El-Deeb, Sanjesh Singh, Thomas Haselhorst, Mark J Walker, Mark von Itzstein, Michael P Jennings

PMID: 31697892 DOI: 10.1021/acsinfecdis.9b00307

Abstract

() causes the sexually transmitted disease gonorrhea, which has a global incidence of 106 million cases per year. No vaccine is available to prevent the disease, and the emergence of multidrug resistant (MDR) strains makes

an immediate public health threat. Here, we show that an ionophore, PBT2, can reverse the intrinsic resistance of

to polymyxin B and colistin. These antibiotics administered in combination with PBT2 may be an effective path to treat MDR gonococcal infections.

WBQ5187, a Multitarget Directed Agent, Ameliorates Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease and Modulates Cerebral β-Amyloid, Gliosis, cAMP Levels, and Neurodegeneration

Zhiren Wang, Mengru Cao, Hongling Xiang, Wei Wang, Xing Feng, Xiaoping YangPMID: 31697472 DOI: 10.1021/acschemneuro.9b00409

Abstract

Previously, we designed, synthesized, and evaluated a series of quinolone-benzofuran derivatives as multitargeted anti-Alzheimer's disease (anti-AD) compounds, and we discovered that WBQ5187 possesses superior anti-AD bioactivity. In this work, we investigated the pharmacokinetics of this new molecule, as well as its therapeutic efficacy in restoring cognition and neuropathology, in the APP/PS1 mouse model of AD. Pharmacokinetic analyses demonstrated that WBQ5187 possessed rational oral bioavailability, metabolic stability, and excellent blood-brain barrier (BBB) permeability. Pharmacodynamics studies indicated that a 12-week treatment with the lead compound at doses of 40 mg/kg or higher significantly enhanced the learning and memory performance of the APP/PS1 transgenic mice, and the effect was more potent than that of clioquinol (CQ). Furthermore, WBQ5187 notably reduced cerebral β-amyloid pathology, gliosis, and neuronal cell loss and increased the levels of cAMP in the hippocampus of these mice. The surrogate measures of emesis indicated that WBQ5187 had no effect at its cognitive effective doses. Overall, our results demonstrated that this compound markedly improves cognitive and spatial memory functions in AD mice and represents a promising pharmaceutical agent with potential for the treatment of AD.New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations

Chin-Lan Fu, Li-Shin Hsu, Yung-Feng Liao, Ming-Kuan HuPMID: 27027880 DOI: 10.1002/ardp.201500453

Abstract

Copper and zinc have been found to contribute to the burden of amyloid-β (Aβ) aggregations in neurodegenerative Alzheimer's disease (AD). Dysregulation of these metals leads to the generation of reactive oxygen species (ROS) and eventually results in oxidative damage and accumulation of the Aβ peptide, which are the key elements of the disease. Aiming to pursue the discovery of new modulators for the disease, we here rationally focused on conjugating the core hydroxyquinoline of the metal-protein attenuating compound PBT2 and the N-methylanilide analogous moiety of the Aβ imaging agent to build a new type of multi-target modulators of Aβ aggregations. We found that the N,N-dimethylanilinyl imines 7a, 8a, and the corresponding amines 7b, 8b exerted efficient inhibition of Cu(2+) - or Zn(2+) -induced Aβ aggregations and significant disassembly of metal-mediated Aβ aggregated fibrils. Further, 7a and 7b also exhibited significant ROC scavenging effects compared to PBT2. The results suggested that 7a and 7b are promising lead compounds for the development of a new therapy for AD.Targeting metals rescues the phenotype in an animal model of tauopathy

Amelia Sedjahtera, Lydia Gunawan, Lisa Bray, Lin Wai Hung, Jack Parsons, Nobuyuki Okamura, Victor L Villemagne, Kazuhiko Yanai, Xiang M Liu, Jacky Chan, Ashley I Bush, David I Finkelstein, Kevin J Barnham, Robert A Cherny, Paul A AdlardPMID: 30168573 DOI: 10.1039/c8mt00153g

Abstract

Tauopathies are characterized by the pathological accumulation of the microtubule associated protein tau within the brain. We demonstrate here that a copper/zinc chaperone (PBT2, Prana Biotechnology) has rapid and profound effects in the rTg(tauP301L)4510 mouse model of tauopathy. This was evidenced by significantly improved cognition, a preservation of neurons, a decrease in tau aggregates and a decrease in other forms of "pathological" tau (including phosphorylated tau and sarkosyl-insoluble tau). Our data demonstrate that one of the primary mechanisms of action of PBT2 in this model may be driven by an interaction on the pathways responsible for the dephosphorylation of tau. Specifically, PBT2 increased protein levels of both the structural and catalytic subunits of protein phosphatase 2A (PP2A), decreased levels of the methyl esterase (PME1) that dampens PP2A activity, and increased levels of the prolyl isomerase (Pin1) that stimulates the dephosphorylation activity of PP2A. None of these effects were observed when the metal binding site of PBT2 was blocked. This highlights the potential utility of targeting metal ions as a novel therapeutic strategy for diseases in which tau pathology is a feature, which includes conditions such as frontotemporal dementia and Alzheimer's disease.Metal Protein-Attenuating Compound for PET Neuroimaging: Synthesis and Preclinical Evaluation of [

Hema S Krishnan, Vadim Bernard-Gauthier, Michael S Placzek, Kenneth Dahl, Vidya Narayanaswami, Elijahu Livni, Zhen Chen, Jing Yang, Thomas L Collier, Chongzhao Ran, Jacob M Hooker, Steven H Liang, Neil VasdevPMID: 29298483 DOI: 10.1021/acs.molpharmaceut.7b00936

Abstract

Dyshomeostasis or abnormal accumulation of metal ions such as copper, zinc, and iron have been linked to the pathogenesis of multiple neurodegenerative disorders including Alzheimer's disease (AD) and Huntington's disease (HD). 5,7-Dichloro-2-((dimethylamino)methyl)quinolin-8-ol, PBT2, is a second generation metal protein-attenuating compound that has recently advanced in Phase II clinical trials for the treatment of AD and HD based on promising preclinical efficacy data. Herein, we report the first radiosynthesis and preclinical positron emission tomography (PET) neuroimaging evaluation of [C]PBT2 in rodents and nonhuman primates. Carbon-11 labeled PBT2 was synthesized in 4.8 ± 0.5% (nondecay corrected) radiochemical yield (RCY) at end-of-synthesis, based upon [

C]CH

I (n = 6), with >99% radiochemical purity and 80-90 GBq/μmol molar activity (A

) from the corresponding normethyl precursor. In the nonhuman primate brain, [

C]PBT2 uptake was extensive with peak concentration SUV

of 3.2-5.2 within 2.5-4.5 min postinjection in all cortical and subcortical gray matter regions (putamen > caudate > cortex ≫ white matter) followed by rapid washout from normal brain tissues. Furthermore, it is shown that [

C]PBT2 binds specifically in AD human brain tissue in vitro. The results presented here, combined with the clinical data available for PBT2, warrant the evaluation of [

C]PBT2 as an exploratory PET radiotracer in humans.

Possible role of metal ionophore against zinc induced cognitive dysfunction in D-galactose senescent mice

Kanchan Bharti, Abu Bakar Abdul Majeed, Atish PrakashPMID: 26923568 DOI: 10.1007/s10534-016-9922-8

Abstract

Metal ionophores are considered as potential anti-dementia agents, and some are currently undergoing clinical trials. Many metals are known to accumulate and distribute abnormally in the aging brain. Alterations in zinc metal homeostasis in the glutaminergic synapse could contribute to ageing and the pathophysiology of Alzheimer's disease (AD). The present study was designed to investigate the effect of metal ionophores on long term administration of zinc in D-galactose induced senescent mice. The ageing model was established by combined administration of zinc and D-galactose to mice for 6 weeks. A novel metal ionophore, PBT-2 was given daily to zinc-induced d-galactose senescent mice. The cognitive behaviour of mice was monitored using the Morris Water Maze. The anti-oxidant status and amyloidogenic activity in the ageing mouse was measured by determining mito-oxidative parameters and deposition of amyloid β (Aβ) in the brain. Systemic administration of both zinc and D-galactose significantly produced memory deficits, mito-oxidative damage, heightened acetylcholinesterase enzymatic activity and deposition of amyloid-β. Treatment with PBT-2 significantly improved behavioural deficits, biochemical profiles, cellular damage, and curbed the deposition of APP in zinc-induced senescent mice. These findings suggest that PBT-2, acting as a metal protein attenuating compound, may be helpful in the prevention of AD or alleviation of ageing.Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2

Nichaela Harbison-Price, Scott A Ferguson, Adam Heikal, George Taiaroa, Kiel Hards, Yoshio Nakatani, David Rennison, Margaret A Brimble, Ibrahim M El-Deeb, Lisa Bohlmann, Christopher A McDevitt, Mark von Itzstein, Mark J Walker, Gregory M CookPMID: 32188750 DOI: 10.1128/mSphere.00157-20

Abstract

Globally, more antimicrobials are used in food-producing animals than in humans, and the extensive use of medically important human antimicrobials poses a significant public health threat in the face of rising antimicrobial resistance (AMR). The development of novel ionophores, a class of antimicrobials used exclusively in animals, holds promise as a strategy to replace or reduce essential human antimicrobials in veterinary practice. PBT2 is a zinc ionophore with recently demonstrated antibacterial activity against several Gram-positive pathogens, although the underlying mechanism of action is unknown. Here, we investigated the bactericidal mechanism of PBT2 in the bovine mastitis-causing pathogen,In this work, we show that PBT2 functions as a Zn

/H

ionophore, exchanging extracellular zinc for intracellular protons in an electroneutral process that leads to cellular zinc accumulation. Zinc accumulation occurs concomitantly with manganese depletion and the production of reactive oxygen species (ROS). PBT2 inhibits the activity of the manganese-dependent superoxide dismutase, SodA, thereby impairing oxidative stress protection. We propose that PBT2-mediated intracellular zinc toxicity in

leads to lethality through multiple bactericidal mechanisms: the production of toxic ROS and the impairment of manganese-dependent antioxidant functions. Collectively, these data show that PBT2 represents a new class of antibacterial ionophores capable of targeting bacterial metal ion homeostasis and cellular redox balance. We propose that this novel and multitarget mechanism of PBT2 makes the development of cross-resistance to medically important antimicrobials unlikely.

More antimicrobials are used in food-producing animals than in humans, and the extensive use of medically important human antimicrobials poses a significant public health threat in the face of rising antimicrobial resistance. Therefore, the elimination of antimicrobial crossover between human and veterinary medicine is of great interest. Unfortunately, the development of new antimicrobials is an expensive high-risk process fraught with difficulties. The repurposing of chemical agents provides a solution to this problem, and while many have not been originally developed as antimicrobials, they have been proven safe in clinical trials. PBT2, a zinc ionophore, is an experimental therapeutic that met safety criteria but failed efficacy checkpoints against both Alzheimer's and Huntington's diseases. It was recently found that PBT2 possessed potent antimicrobial activity, although the mechanism of bacterial cell death is unresolved. In this body of work, we show that PBT2 has multiple mechanisms of antimicrobial action, making the development of PBT2 resistance unlikely.

Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance

Lisa Bohlmann, David M P De Oliveira, Ibrahim M El-Deeb, Erin B Brazel, Nichaela Harbison-Price, Cheryl-Lynn Y Ong, Tania Rivera-Hernandez, Scott A Ferguson, Amanda J Cork, Minh-Duy Phan, Amelia T Soderholm, Mark R Davies, Graeme R Nimmo, Gordon Dougan, Mark A Schembri, Gregory M Cook, Alastair G McEwan, Mark von Itzstein, Christopher A McDevitt, Mark J WalkerPMID: 30538186 DOI: 10.1128/mBio.02391-18

Abstract

The World Health Organization reports that antibiotic-resistant pathogens represent an imminent global health disaster for the 21st century. Gram-positive superbugs threaten to breach last-line antibiotic treatment, and the pharmaceutical industry antibiotic development pipeline is waning. Here we report the synergy between ionophore-induced physiological stress in Gram-positive bacteria and antibiotic treatment. PBT2 is a safe-for-human-use zinc ionophore that has progressed to phase 2 clinical trials for Alzheimer's and Huntington's disease treatment. In combination with zinc, PBT2 exhibits antibacterial activity and disrupts cellular homeostasis in erythromycin-resistant group A(GAS), methicillin-resistant

(MRSA), and vancomycin-resistant

(VRE). We were unable to select for mutants resistant to PBT2-zinc treatment. While ineffective alone against resistant bacteria, several clinically relevant antibiotics act synergistically with PBT2-zinc to enhance killing of these Gram-positive pathogens. These data represent a new paradigm whereby disruption of bacterial metal homeostasis reverses antibiotic-resistant phenotypes in a number of priority human bacterial pathogens.

The rise of bacterial antibiotic resistance coupled with a reduction in new antibiotic development has placed significant burdens on global health care. Resistant bacterial pathogens such as methicillin-resistant

and vancomycin-resistant

are leading causes of community- and hospital-acquired infection and present a significant clinical challenge. These pathogens have acquired resistance to broad classes of antimicrobials. Furthermore,

, a significant disease agent among Indigenous Australians, has now acquired resistance to several antibiotic classes. With a rise in antibiotic resistance and reduction in new antibiotic discovery, it is imperative to investigate alternative therapeutic regimens that complement the use of current antibiotic treatment strategies. As stated by the WHO Director-General, "On current trends, common diseases may become untreatable. Doctors facing patients will have to say, Sorry, there is nothing I can do for you."